Leucomycin

描述

属性

IUPAC Name |

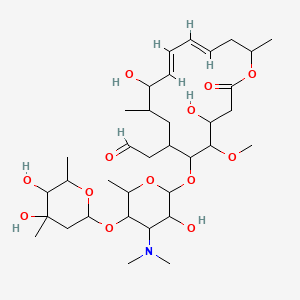

2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-AZQRDTPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C\C=C\C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Leucomycin from Streptomyces kitasatoensis: A Technical Guide

Abstract

Leucomycin, also known as Kitasamycin, is a complex of macrolide antibiotics produced by the soil bacterium Streptomyces kitasatoensis. First discovered in 1953 by Hata et al., this group of compounds exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. The this compound complex is comprised of multiple structurally related components, with leucomycins A1, A3, A4, and A5 being among the most abundant and potent. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, purification, and biological activity of this compound. Detailed experimental protocols, quantitative data, and diagrams of the biosynthetic regulatory pathway and experimental workflows are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound dates back to 1953, a period of intense screening for novel antibiotics from microbial sources. A research team led by Dr. Toju Hata in Japan isolated a strain of Streptomyces, later identified as Streptomyces kitasatoensis, that produced a substance with significant antibacterial activity.[1][2][3][4] This substance, named this compound, was found to be not a single compound but a complex of several related macrolides.[2] Subsequent research focused on separating and characterizing these components, elucidating their chemical structures, and evaluating their individual antibacterial properties.

Fermentation of Streptomyces kitasatoensis for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces kitasatoensis. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the antibiotic complex and can be manipulated to influence the relative abundance of specific this compound components.

Fermentation Media and Conditions

Several media formulations have been developed for the optimal growth of S. kitasatoensis and production of this compound. A typical fermentation medium contains a source of carbon, nitrogen, and essential minerals.

Table 1: Representative Fermentation Medium for this compound Production

| Component | Concentration (g/L) | Purpose |

| Glucose | 40 | Carbon Source |

| Corn Starch | 20 | Carbon Source |

| Hot-pressed Soybean Flour | 25 | Nitrogen Source |

| CaCO₃ | 3 | pH Buffering |

Fermentation conditions are typically maintained at a temperature of 25-30°C with continuous agitation and aeration for a period of 6 to 7 days. The pH of the medium is generally kept between 6.0 and 8.0.[5]

Precursor-Directed Biosynthesis

The composition of the this compound complex can be influenced by the addition of specific precursors to the fermentation medium. This strategy, known as precursor-directed biosynthesis, allows for the targeted overproduction of desirable this compound components.[1][6]

-

L-leucine: Addition of L-leucine to the fermentation broth directs the biosynthesis towards leucomycins A1 and A3.[1][6]

-

L-valine: Supplementing the medium with L-valine enhances the production of leucomycins A4 and A5.[1][5][6]

Development of regulatory mutants of S. kitasatoensis that are resistant to amino acid analogs like 4-azaleucine has also been shown to lead to the overproduction of specific this compound components, particularly A1 and A3, even in the absence of added precursors.[1][6]

Experimental Protocols

Fermentation Protocol

-

Inoculum Preparation: A spore suspension of Streptomyces kitasatoensis is used to inoculate a seed culture medium. The seed culture is incubated for 48 hours at 28-30°C with shaking.

-

Production Fermentation: The production medium (as described in Table 1) is inoculated with the seed culture (typically 5% v/v).

-

Incubation: The production culture is incubated in a fermenter at 28-30°C with controlled aeration and agitation for 6-7 days. The pH is maintained between 7.0 and 7.6.[5]

-

Monitoring: The fermentation is monitored for antibiotic production using microbiological assays or HPLC analysis of the broth.

Extraction and Purification Protocol

-

Broth Filtration: At the end of the fermentation, the broth is harvested and the mycelium is separated by filtration or centrifugation.

-

Solvent Extraction: The pH of the filtered broth is adjusted to be alkaline, and the this compound complex is extracted using a water-immiscible organic solvent such as ethyl acetate or a mixture of chloroform and methanol.[5][7]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude this compound complex.

-

Chromatographic Purification: The crude extract is further purified using column chromatography. Adsorbents like silica gel or alumina are commonly used.[5] The different this compound components are separated by eluting the column with a solvent gradient.

-

Crystallization: The purified this compound components can be obtained in crystalline form by crystallization from a suitable solvent system.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the individual components of the this compound complex.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) is employed for optimal separation.

-

Detection: UV detection at around 231 nm is suitable for most this compound components. Charged Aerosol Detection (CAD) can also be used for components lacking a strong UV chromophore.

-

Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.

Quantitative Data

The yield and composition of the this compound complex can vary depending on the strain of S. kitasatoensis and the fermentation conditions.

Table 2: Typical Production and Composition of this compound Complex

| Parameter | Value | Notes |

| Fermentation Yield | ||

| Total this compound Complex | Up to 3.6 g/L | Yields are highly dependent on the strain and fermentation optimization. |

| Relative Abundance of Major Components | ||

| This compound A1 | Major Component | Often one of the most abundant components. |

| This compound A3 | Major Component | Abundance can be enhanced with L-leucine supplementation.[1][6] |

| This compound A4 | Abundant Component | Abundance can be enhanced with L-valine supplementation.[1][6] |

| This compound A5 | Abundant Component | Often found in significant quantities.[2] |

Antibacterial Activity

This compound exhibits a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci. The individual components of the complex have varying levels of potency.

Table 3: Minimum Inhibitory Concentrations (MICs) of Major this compound Components

| Bacterial Species | This compound A1 (µg/mL) | This compound A3 (µg/mL) | This compound A4 (µg/mL) | This compound A5 (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 | 0.4 - 3.1 | 0.8 - 6.3 | 0.4 - 3.1 |

| Streptococcus pyogenes | 0.05 - 0.2 | 0.1 - 0.4 | 0.2 - 0.8 | 0.1 - 0.4 |

| Escherichia coli | >100 | >100 | >100 | >100 |

Note: MIC values are approximate and can vary depending on the specific strain and testing methodology.

Signaling Pathways and Experimental Workflows

Regulation of this compound Biosynthesis

The biosynthesis of this compound is controlled by a cluster of genes in the S. kitasatoensis chromosome. The expression of these genes is regulated by a complex network of signaling pathways. A key class of regulators are the Streptomyces Antibiotic Regulatory Proteins (SARPs).[8][9][10] These are often cluster-situated regulators (CSRs) that act as transcriptional activators for the biosynthetic genes within their respective clusters.[8][10]

Caption: Regulatory cascade for this compound biosynthesis.

Experimental Workflow for Discovery and Isolation

The process of discovering and isolating a novel antibiotic like this compound follows a systematic workflow, from initial screening to the characterization of the pure compound.

Caption: Workflow for this compound discovery and isolation.

Conclusion

The discovery of this compound from Streptomyces kitasatoensis marked a significant contribution to the arsenal of macrolide antibiotics. The ability to manipulate the fermentation process to favor the production of specific, more potent components highlights the potential for optimizing the production of this valuable antibiotic complex. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in the further study and potential development of this compound and its derivatives. Continued investigation into the regulatory mechanisms governing this compound biosynthesis may unlock new strategies for strain improvement and the generation of novel macrolide antibiotics.

References

- 1. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. toku-e.com [toku-e.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 6. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 9. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Culture of Leucomycin-Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for identifying and culturing leucomycin-producing microorganisms. The primary producer of this compound, a macrolide antibiotic complex, is the Gram-positive bacterium Streptomyces kitasatoensis[1][2]. This document details the essential protocols for isolation, identification, cultivation, and analysis, supported by quantitative data and procedural diagrams to facilitate research and development.

Identification of this compound-Producing Microorganisms

Accurate identification of Streptomyces kitasatoensis is critical. A polyphasic approach, combining morphological, biochemical, and molecular techniques, is recommended for reliable identification.

Morphological and Biochemical Characterization

Initial identification involves observing the colony morphology on various agar media. Streptomyces species typically form dry, chalky, filamentous colonies that adhere to the agar. Microscopic examination reveals branched vegetative hyphae and aerial mycelia that differentiate into spore chains. While these characteristics are indicative of the Streptomyces genus, species-level identification requires further molecular analysis[3][4].

Molecular Identification: 16S rRNA Gene Sequencing

The most definitive method for bacterial identification is sequencing the 16S ribosomal RNA (rRNA) gene, a highly conserved genetic marker[5][6]. The variable regions within this gene provide sequences specific to genus and species[6][7].

-

Genomic DNA Extraction:

-

Inoculate a single colony of the isolate into 50 mL of a suitable broth medium (e.g., ISP2) and incubate for 18-24 hours at 28-30°C[5].

-

Centrifuge the culture to pellet the mycelia.

-

Wash the pellet with a suitable buffer (e.g., TE buffer).

-

Extract genomic DNA using a standard protocol, such as the Marmur method or a commercial DNA extraction kit[8]. Precipitate the DNA with isopropanol and purify with 70% ethanol[5].

-

-

PCR Amplification:

-

Amplify the 16S rRNA gene using universal bacterial primers, such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1525R (5'-AAGGAGGTGATCCAGCCGCA-3')[9].

-

Prepare a PCR reaction mix containing the extracted DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Perform PCR with the following cycling conditions: initial denaturation at 94°C for 5 minutes; followed by 35 cycles of denaturation at 94°C for 60 seconds, annealing at 55°C for 60 seconds, and extension at 72°C for 90 seconds; and a final extension at 72°C for 5 minutes[9].

-

-

Sequencing and Analysis:

-

Purify the PCR product to remove primers and unincorporated dNTPs.

-

Send the purified product for Sanger sequencing.

-

Compare the resulting sequence with public databases like GenBank (using BLASTN) or EzTaxon to identify the closest matching Streptomyces species[4][10]. A sequence identity of ≥99% to Streptomyces kitasatoensis confirms the identification.

-

References

- 1. Studies on this compound. II. Bacteriological properties of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini [frontiersin.org]

- 5. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycins are a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] As potent inhibitors of bacterial protein synthesis, the leucomycin complex and its individual components have been a subject of significant research interest for their therapeutic potential. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, crucial for understanding its mechanism of action and for guiding future drug development efforts.

Core Chemical Structure

The leucomycins share a common 16-membered macrolactone ring, to which one or more deoxy sugars are attached. The general structure consists of a polyketide-derived aglycone, a neutral sugar (L-mycarose), and an amino sugar (D-mycaminose). Variations in the acyl group on the mycarose sugar and modifications to the aglycone give rise to the different components of the this compound complex.

Table 1: Major Components of the this compound Complex and their Chemical Properties

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Acyl Group at C-4" of Mycarose |

| This compound A1 | C40H67NO14 | 785.96 | Isovaleryl |

| This compound A3 (Josamycin) | C42H69NO15 | 828.00 | Isovaleryl |

| This compound A4 | C39H65NO14 | 771.94 | Butyryl |

| This compound A5 | C39H65NO14 | 771.94 | Butyryl |

| This compound V | C35H59NO13 | 701.84 | None (hydroxyl) |

Stereochemistry

The intricate stereochemistry of the this compound molecule is fundamental to its biological activity. The IUPAC names for the individual components precisely define the absolute configuration at each chiral center.

For example, the IUPAC name for This compound A1 is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate.[3]

The stereochemical complexity arises from multiple asymmetric carbons within the macrolactone ring and the attached sugar moieties. The precise spatial arrangement of these substituents is crucial for the molecule's ability to bind to its ribosomal target.

Experimental Protocols for Structure Elucidation

The determination of the complex structure and stereochemistry of leucomycins has relied on a combination of advanced analytical techniques.

Isolation and Purification of this compound Components

A general protocol for the isolation of this compound from Streptomyces kitasatoensis fermentation broth involves the following steps:

-

Extraction: The filtered fermentation broth is extracted with an organic solvent such as ethyl acetate.[4]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual this compound components.[4]

-

Further Purification: Fractions containing individual components are further purified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the planar structure and relative stereochemistry of the this compound components.[5] Key experiments include:

-

1D NMR (1H, 13C): To identify the types and number of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, and to piece together the molecular framework.

-

NOESY/ROESY: To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the this compound components. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the different substructures, such as the sugar moieties and the acyl groups.

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive determination of the absolute stereochemistry of a molecule. By obtaining a high-quality crystal of a this compound component or a suitable derivative, the precise three-dimensional arrangement of all atoms in the crystal lattice can be determined.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Leucomycins exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, a key component of the protein synthesis machinery.[6]

Binding to the Ribosomal Exit Tunnel

The binding site for this compound is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[7] This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. By binding within this tunnel, this compound physically obstructs the passage of the growing polypeptide chain, leading to a premature termination of translation.

The interaction is primarily with the 23S rRNA component of the 50S subunit, with specific nucleotide residues playing a crucial role in drug binding. The mycarose sugar moiety of this compound is thought to be essential for the inhibition of the peptidyl transferase reaction, which is the catalytic step of peptide bond formation.[8]

This compound's mechanism of action targeting the 50S ribosomal subunit.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure and stereochemistry of a novel this compound component follows a logical workflow.

Workflow for determining the structure of this compound components.

Conclusion

A thorough understanding of the chemical structure and stereochemistry of this compound is paramount for the rational design of new and more effective macrolide antibiotics. The detailed knowledge of its three-dimensional architecture and its interaction with the bacterial ribosome provides a solid foundation for medicinal chemists to develop derivatives with improved pharmacological properties, broader spectrum of activity, and the ability to overcome existing mechanisms of bacterial resistance. The experimental protocols and analytical techniques outlined in this guide serve as a valuable resource for researchers in the field of natural product chemistry and antibiotic drug discovery.

References

- 1. This compound V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound A1 | C40H67NO14 | CID 5282322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 5. An analysis of the 1H and 13C NMR spectra of the macrolide antibiotic, neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound A3 | 16846-24-5 | AL24876 | Biosynth [biosynth.com]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucomycin's Antibacterial Efficacy Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of leucomycin, a macrolide antibiotic, against a range of clinically relevant gram-positive bacteria. The document presents quantitative data on its efficacy, details common experimental protocols for determining antibacterial susceptibility, and visualizes its mechanism of action.

Introduction

This compound, also known as kitasamycin, is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This guide focuses on its activity against key gram-positive pathogens, providing valuable data for researchers and drug development professionals.

Antibacterial Spectrum of this compound

The in vitro efficacy of this compound against various gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against several important gram-positive species.

Data Presentation

Table 1: this compound MIC Values against Gram-Positive Bacteria [1]

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | FDA 209P | 1.56 |

| Streptococcus pyogenes | E-14 | 0.78 |

| Streptococcus viridans | - | 0.39 |

| Streptococcus pneumoniae | Type I | 0.39 |

| Corynebacterium diphtheriae | - | 0.39 |

| Bacillus subtilis | - | 1.56 |

Note: Data presented is based on available in vitro studies. MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action

This compound, a member of the macrolide class of antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][3] This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4] By physically obstructing this tunnel, this compound interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

The following diagram illustrates the key steps in the mechanism of action of this compound:

Experimental Protocols

The determination of MIC values is crucial for assessing the antibacterial spectrum of a compound. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

The following diagram outlines the workflow for the broth microdilution method:

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the agent that prevents the growth of the bacteria.

The following diagram illustrates the workflow for the agar dilution method:

Conclusion

This compound demonstrates significant in vitro activity against a range of gram-positive bacteria. Its mechanism of action, involving the inhibition of protein synthesis via binding to the 50S ribosomal subunit, is characteristic of macrolide antibiotics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further research and development of this antimicrobial agent. Continued investigation into its efficacy against a broader range of clinical isolates and its potential for combination therapies is warranted.

References

An In-depth Technical Guide to Leucomycin Analogues A1, A3, and A5 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the leucomycin analogues A1, A3 (also known as josamycin), and A5. These 16-membered macrolide antibiotics, produced by Streptomyces kitasatoensis, are potent inhibitors of bacterial protein synthesis. This document details their mechanism of action, antimicrobial activity, and the experimental protocols used to evaluate their efficacy, serving as a vital resource for researchers, scientists, and professionals in the field of drug development.

Core Concepts: Chemical Structures and Properties

This compound analogues share a common 16-membered lactone ring but differ in the acyl groups at the C3 and C4'' positions of the mycaminose and mycarose sugars, respectively. These structural variations influence their biological activity.

Table 1: Chemical Properties of this compound Analogues A1, A3, and A5

| Analogue | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound A1 | Kitasamycin A1, Turimycin H5 | C₄₀H₆₇NO₁₄ | 786.0[1] |

| This compound A3 | Josamycin, Kitasamycin A3, Turimycin A5 | C₄₂H₆₉NO₁₅ | 828.0[2] |

| This compound A5 | Kitasamycin A5, Turimycin H4 | C₃₉H₆₅NO₁₄ | 771.9[3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound analogues, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[4] They bind reversibly to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[4] This binding obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.[2] While primarily bacteriostatic, at high concentrations, they can exhibit bactericidal properties.[2]

Figure 1. Signaling pathway of this compound's mechanism of action.

Antimicrobial Activity: A Comparative Analysis

This compound analogues demonstrate a broad spectrum of activity, particularly against Gram-positive bacteria.[5] this compound A1 is noted as one of the more potent members of the this compound complex.[1][5][6] Josamycin (this compound A3) has been shown to be effective against various strains of Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1] Some studies suggest that josamycin retains activity against some erythromycin-resistant staphylococci.[1]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of this compound Analogues (µg/mL)

| Bacterial Strain | This compound A1 (MIC) | Josamycin (this compound A3) (MIC) | This compound A5 (MIC) |

| Staphylococcus aureus | Data not available | 1[4] | 0.04 - 0.8[3] |

| Streptococcus pyogenes | Data not available | 0.03 - 0.12[4] | 0.8 (penicillin-susceptible)[3] |

| 3.2 (penicillin-resistant)[3] | |||

| Streptococcus pneumoniae | Data not available | 0.016[4] | Data not available |

| Enterococcus faecalis | Data not available | 0.5 - 1[4] | 0.8[3] |

| Klebsiella pneumoniae | Data not available | Data not available | 5 to >10[3] |

| Salmonella typhimurium | Data not available | Data not available | 5 to >10[3] |

| Escherichia coli | Data not available | Data not available | >10[3] |

Note: Direct comparative studies of all three analogues against the same strains are limited. The data presented is compiled from various sources and should be interpreted with caution.

Biosynthesis of this compound Analogues

The biosynthesis of the various this compound analogues is influenced by the availability of specific amino acid precursors. The core structure is synthesized via a polyketide pathway. The differentiation into specific analogues occurs during the acylation of the mycarose sugar. The biosynthesis of this compound A1 and A3 is directed by the presence of L-leucine, which leads to an isovaleryl side chain, while the presence of L-valine directs the synthesis towards this compound A4 and A5, which contain a butyryl side chain.[5]

Figure 2. Simplified biosynthesis pathway of this compound analogues.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each this compound analogue in a suitable solvent (e.g., DMSO, ethanol).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the antibiotic stock solution to the first well of each row and perform serial twofold dilutions across the plate.

-

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

References

- 1. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-epi-leucomycin A5. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Leucomycin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin V is a member of the this compound complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] As a 16-membered macrolide, this compound V exhibits antibacterial activity, particularly against Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound V, detailed experimental protocols for their determination, and an illustration of its mechanism of action.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound V are summarized below. It is important to note that while some data is specific to this compound V, other parameters are derived from studies on the broader this compound complex or closely related analogs due to the limited availability of specific experimental data for this compound V.

Table 1: Physical and Chemical Properties of this compound V

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₉NO₁₃ | [1][3] |

| Molecular Weight | 701.84 g/mol | [1][2][3] |

| Appearance | White to off-white powder (for the this compound complex) | [4] |

| Melting Point | Approximately 120 °C (decomposes) for the related this compound A5 | [5] |

| Solubility | ||

| Water | Limited solubility | [6] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [6] |

| DMSO | Soluble | [6] |

| DMF | Soluble | [6] |

| UV Absorption (λmax) | Expected to be ~231-233 nm in methanol (based on related compounds) | [7][8] |

Spectral Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of leucomycins is characterized by an absorption maximum around 231-233 nm.[7][8][9] This absorption is attributed to the conjugated diene system within the macrolide ring. For related compounds, the following has been reported:

-

This compound A1: λmax at 233 nm.[8]

-

This compound A3 (Josamycin): λmax at 231 nm.[7]

-

This compound A5: λmax at 232 nm.

It is highly probable that the UV-Vis spectrum of this compound V exhibits a similar absorption maximum in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of macrolide antibiotics. While specific peak assignments for this compound V are not available, general features can be anticipated based on its structure. The spectra would be complex due to the large number of protons and carbons in the molecule, including the macrolide ring, the two sugar moieties (mycaminose and mycarose), and the various substituents.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound V. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be instrumental in elucidating the structure by identifying fragment ions corresponding to the loss of the sugar moieties and cleavages within the macrolide ring.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound V would display characteristic absorption bands corresponding to its functional groups. Expected peaks would include:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretching: A strong absorption around 1730 cm⁻¹ corresponding to the lactone carbonyl group.

-

C=C stretching: A peak around 1650 cm⁻¹ from the conjugated diene system.

-

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) due to the various C-O bonds in the sugars and macrolide ring.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of macrolide antibiotics like this compound V.

Determination of Melting Point

Methodology: The melting point can be determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded. For a compound that decomposes, the temperature at which decomposition is observed is noted.

Determination of Solubility

Methodology: The equilibrium solubility of this compound V in various solvents can be determined by adding an excess amount of the compound to a known volume of the solvent in a sealed vial. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). After reaching equilibrium, the suspension is filtered or centrifuged to remove the undissolved solid. The concentration of this compound V in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

UV-Vis Spectroscopy

Methodology: A solution of this compound V is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (ideally between 0.2 and 0.8). The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then identified.

NMR Spectroscopy

Methodology: For ¹H and ¹³C NMR analysis, a sample of this compound V is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). A variety of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer to achieve full structural assignment.

Mass Spectrometry

Methodology: Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured. For tandem mass spectrometry (MS/MS), a precursor ion of interest is selected and fragmented to generate a product ion spectrum, which provides structural information.

FTIR Spectroscopy

Methodology: An FTIR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹), and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound V, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding sterically obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

References

- 1. This compound V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [precision.fda.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. 18361-45-0・this compound A5・125-06301[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Leucomycin: A Technical Guide for Researchers and Drug Development Professionals

References

- 2. bioaustralis.com [bioaustralis.com]

- 3. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A long-distance rRNA base pair impacts the ability of macrolide antibiotics to kill bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of the biosynthesis of this compound, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tissue residues of kitasamycin in healthy and diseased broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthetic origin of carbons 3 and 4 of this compound aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Antibacterial Studies of Leucomycin: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin, a macrolide antibiotic complex produced by the bacterium Streptomyces kitasatoensis, was among the early discoveries in the golden age of antibiotics. Its broad-spectrum activity, particularly against Gram-positive organisms, garnered significant scientific interest. This technical guide provides a detailed overview of the foundational in vitro studies that characterized the antibacterial properties of this compound, with a focus on quantitative data and experimental methodologies from seminal early research.

While the full text of the earliest publications by Hata et al. (1953) and Iwata et al. (1962) were not accessible for this review, this guide synthesizes information from available abstracts and later studies that reference this foundational work to reconstruct a comprehensive picture of the early understanding of this compound's in vitro efficacy.

Core Findings from Early Research

Early investigations into this compound's antibacterial activity established its potent inhibitory effects against a range of pathogenic bacteria. The antibiotic complex was found to be particularly effective against Gram-positive cocci and bacilli, with weaker activity against Gram-negative bacteria.

Quantitative Antibacterial Activity

The primary method for quantifying the in vitro antibacterial activity of this compound in early studies was the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC values for this compound against various bacterial species, compiled from references to early research.

Table 1: In Vitro Antibacterial Spectrum of this compound (Complex)

| Bacterial Species | Reported Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.56 |

| Streptococcus pyogenes | 0.02 - 0.78 |

| Diplococcus pneumoniae | 0.02 - 1.56[1] |

| Bacillus subtilis | 0.1 - 0.78 |

| Gram-Negative Bacteria | Generally higher and more variable MICs |

Table 2: Comparative In Vitro Activity of this compound Components

Subsequent research by Omura and colleagues in 1968 delved into the structure-activity relationships of the various components of the this compound complex. Their work demonstrated that different this compound analogues (e.g., A1, A3, A7) exhibited varying degrees of antibacterial potency.

| This compound Component | Relative In Vitro Activity |

| This compound A1 | Potent |

| This compound A3 | Potent |

| This compound A7 | Active |

Experimental Protocols

The foundational methods for determining the in vitro antibacterial activity of this compound were primarily based on dilution techniques. These methods, while laborious by modern standards, provided the quantitative data necessary to understand the antibiotic's spectrum and potency.

Minimum Inhibitory Concentration (MIC) Determination

The most common methods used in early antibiotic research for MIC determination were the broth dilution and agar dilution methods.

1. Broth Dilution Method:

This technique involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test bacterium. The tubes are incubated, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity (bacterial growth).

2. Agar Dilution Method:

In this method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test organism. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the classic MIC determination methods employed in early this compound research.

Caption: Generalized workflow for the Broth Dilution Method.

Caption: Generalized workflow for the Agar Dilution Method.

Conclusion

The early in vitro studies on this compound were pivotal in establishing its antibacterial profile and laid the groundwork for its potential clinical applications. Although access to the full historical data is limited, the available information clearly indicates that this compound was recognized as a potent agent against key Gram-positive pathogens. The methodologies employed, while classic, were robust for their time and provided the essential quantitative data that guided the early development and understanding of this important macrolide antibiotic. Further research into the individual components of the this compound complex has provided a more nuanced understanding of its structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for Leucomycin Extraction and Purification from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of leucomycin from the fermentation broth of Streptomyces kitasatoensis. The methodologies described are based on established principles of antibiotic recovery, including solvent extraction, resin adsorption chromatography, and crystallization.

Overview of this compound Purification

The overall process for isolating this compound, a complex of macrolide antibiotics, from fermentation culture involves several key stages. Initially, the fermentation broth is pre-treated to separate the mycelium from the liquid phase. The clarified broth then undergoes extraction to isolate the this compound components. Subsequent purification steps, primarily involving chromatographic techniques, are employed to separate the desired this compound fractions from impurities. Finally, a crystallization step yields the purified this compound product.

Data Presentation

The following tables summarize quantitative data derived from typical this compound and analogous antibiotic purification processes. These values serve as a benchmark for expected recovery and purity levels at each stage of the process.

Table 1: Recovery and Purity at Different Purification Stages

| Purification Step | Recovery Rate (%) | Purity (%) |

| Solvent Extraction | 85 - 95 | 50 - 60 |

| Macroporous Resin Adsorption | 95 - 99 | 70 - 80 |

| Elution from Resin | 90 - 97 | 80 - 90 |

| Crystallization | 85 - 95 | > 98 |

| Overall Yield | ~65 - 80 | > 98 |

Table 2: Comparative Efficiency of Extraction Solvents

| Solvent | Partition Coefficient (this compound) | Extraction Efficiency (%) |

| Butyl Acetate | 15 - 20 | 90 - 95 |

| Ethyl Acetate | 10 - 15 | 85 - 90 |

| Methyl Isobutyl Ketone (MIBK) | 8 - 12 | 80 - 85 |

| n-Butanol | 5 - 8 | 75 - 80 |

Table 3: Macroporous Resin Adsorption and Elution Parameters

| Resin Type | Adsorption Capacity (mg/g resin) | Optimal Adsorption pH | Eluent | Elution Recovery (%) |

| XAD-4 | 100 - 150 | 8.0 - 9.0 | 80% Acetone (pH adjusted) | 92 - 96 |

| SIP1300 | 120 - 180 | 8.5 - 9.5 | 90% Methanol | 90 - 95 |

| HZ818 | 110 - 160 | 8.0 - 9.0 | 75% Ethanol | 90 - 94 |

Experimental Protocols

Protocol 1: Fermentation Broth Pre-treatment

-

Mycelium Separation : Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelial biomass.

-

Filtration : Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining solids and obtain a clarified fermentation broth.

-

pH Adjustment : Adjust the pH of the clarified broth to a range of 8.0-9.0 using a 2M NaOH solution. This step is crucial for efficient subsequent extraction.

Protocol 2: Solvent Extraction of this compound

-

Solvent Addition : Mix the pH-adjusted clarified broth with an equal volume of butyl acetate in a separation funnel.

-

Extraction : Shake the mixture vigorously for 10-15 minutes to facilitate the transfer of this compound into the organic phase.

-

Phase Separation : Allow the phases to separate for 20-30 minutes. Collect the upper organic layer containing the this compound.

-

Re-extraction : Repeat the extraction process on the aqueous layer with a fresh half-volume of butyl acetate to maximize recovery.

-

Solvent Evaporation : Combine the organic extracts and concentrate them under reduced pressure at a temperature below 45°C to obtain a crude this compound extract.

Protocol 3: Macroporous Resin Chromatography

-

Resin Preparation : Pre-treat the macroporous resin (e.g., XAD-4) by washing sequentially with ethanol and deionized water to remove any impurities.

-

Column Packing : Pack a chromatography column with the pre-treated resin.

-

Sample Loading : Dissolve the crude this compound extract in a minimal amount of the mobile phase (e.g., 20% acetone in water, pH 8.5) and load it onto the column.

-

Washing : Wash the column with 2-3 bed volumes of the loading buffer to remove unbound impurities.

-

Elution : Elute the bound this compound using a stepwise or linear gradient of acetone in water (e.g., 20% to 80% acetone) with the pH maintained at 8.5.

-

Fraction Collection : Collect fractions and monitor the this compound concentration using a suitable analytical method such as HPLC.

-

Pooling and Concentration : Pool the fractions containing high-purity this compound and concentrate them under vacuum.

Protocol 4: Crystallization of this compound

-

Solvent Selection : Dissolve the concentrated this compound fraction in a minimal amount of a suitable solvent, such as a mixture of methanol and water or ethyl acetate and hexane.[1]

-

Inducing Crystallization : Slowly add a non-solvent (e.g., water or hexane) to the solution until slight turbidity is observed.

-

Crystal Growth : Allow the solution to stand at a cool temperature (4-8°C) for 24-48 hours to facilitate crystal formation.

-

Crystal Harvesting : Collect the this compound crystals by filtration.

-

Washing and Drying : Wash the crystals with a small amount of the cold non-solvent and dry them under vacuum at a low temperature.

Visualizations

Caption: Overall workflow for this compound extraction and purification.

Caption: Logic diagram of the solvent extraction process.

References

Application Notes and Protocols for the Quantitative Analysis of Leucomycin Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucomycin, a complex of macrolide antibiotics produced by Streptomyces kitasatoensis, demonstrates efficacy against a broad spectrum of Gram-positive bacteria. Its therapeutic use necessitates accurate and reliable quantitative analysis for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust and widely adopted technique for the precise quantification of this compound and its components. This document provides detailed application notes and protocols for the quantitative analysis of this compound, summarizing key performance data and outlining experimental procedures.

Materials and Methods

1. Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Chromatographic Column: A reversed-phase C18 column is typically used. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Reagents: HPLC grade acetonitrile, methanol, phosphoric acid, and ammonium hydroxide. High-purity water (e.g., Milli-Q or equivalent).

-

This compound Reference Standard: A well-characterized reference standard of this compound is required for calibration.

2. Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and quantification. Below is a summary of a validated method.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer is often employed. For instance, a phosphate buffer can be prepared by dissolving phosphoric acid and hexanesulfonic acid sodium salt in water, with the pH adjusted to 6.0 using aqueous ammonium hydroxide[1].

-

Column Temperature: The analysis is generally performed at ambient temperature.

-

Detection Wavelength: UV detection is commonly set at 220 nm[1] or 210 nm[2][3].

-

Injection Volume: A 20 µL injection volume is standard.

3. Standard Solution Preparation

-

Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the mobile phase or a suitable solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 5 µg/mL to 100 µg/mL)[3].

4. Sample Preparation

-

Bulk Drug: Accurately weigh the this compound bulk drug powder, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

-

Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and then dilute to a suitable concentration.

-

Filtration: Prior to injection, all sample solutions should be filtered through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve

-

Prepare a series of at least five working standard solutions of this compound with known concentrations.

-

Inject each standard solution into the HPLC system in triplicate.

-

Record the peak area for each injection.

-

Plot a calibration curve of the mean peak area against the corresponding concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.999 is desirable[3][4][5].

Protocol 2: Quantitative Analysis of this compound in a Sample

-

Prepare the sample solution as described in the "Sample Preparation" section.

-

Inject the sample solution into the HPLC system in triplicate.

-

Record the peak area of the this compound peak.

-

Calculate the mean peak area from the triplicate injections.

-

Determine the concentration of this compound in the sample solution using the equation of the calibration curve.

-

Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

Protocol 3: Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. Key validation parameters include:

-

Linearity: Assesses the proportionality of the analytical response to the analyte concentration over a given range.

-

Accuracy: Measures the closeness of the test results to the true value. It is often determined by recovery studies at different concentration levels.

-

Precision: Evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Data Presentation

The following tables summarize the quantitative data obtained from validated HPLC methods for the analysis of this compound and related compounds.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Column | RP-C18 (250 mm x 4.0 mm, 5 µm)[1] | ZORBAX SB-C18 (75 mm x 4.6 mm, 3.5 µm)[2][3] |

| Mobile Phase | Gradient of Acetonitrile and Phosphate buffer (pH 6.0)[1] | Isocratic mixture of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile (67:33, v/v)[2][3] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] |

| Detection (UV) | 220 nm[1] | 210 nm[2][3] |

| Injection Volume | 20 µL | Not Specified |

| Temperature | Ambient | Ambient |

Table 2: Validation Parameters for this compound Quantification

| Parameter | Result | Reference |

| Linearity Range | 5.0 - 100 µg/mL | [3] |

| Coefficient of Determination (R²) | > 0.9999 | [3][4][5] |

| Limit of Detection (LOD) | 0.3 µg/mL | [4][5] |

| Limit of Quantification (LOQ) | 0.5 µg/mL | [4][5] |

| Accuracy (Recovery) | 92.9% - 101.5% | [4][5] |

| Precision (RSD) | < 2.0% | [4][5] |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Caption: Logical relationship of key HPLC method validation parameters.

References

- 1. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride [jcvr.journals.ekb.eg]

- 3. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]

- 4. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Using Leucomycin as a Tool for Studying Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin is a member of the macrolide antibiotic family, a class of compounds known for their inhibitory effects on protein synthesis.[1] Produced by Streptomyces kitasatoensis, this compound exerts its activity by binding to the large ribosomal subunit, thereby interfering with the elongation of the nascent polypeptide chain. This specific mechanism of action makes this compound a valuable tool for researchers studying the intricate process of protein synthesis and for professionals in drug development exploring novel therapeutic agents that target translation.

These application notes provide detailed protocols for utilizing this compound to study protein synthesis inhibition in both cellular and in vitro systems. The methodologies described herein are designed to be accessible to researchers with a foundational understanding of molecular and cell biology techniques.

Mechanism of Action

This compound, like other macrolide antibiotics, targets the bacterial ribosome. However, it can also be used to study the eukaryotic translation machinery, particularly in engineered systems or for comparative analyses. The primary mechanism of action involves the reversible binding to the 23S rRNA component of the 50S ribosomal subunit in prokaryotes (or the analogous site on the 60S subunit in eukaryotes). This interaction occurs within the polypeptide exit tunnel, leading to the dissociation of peptidyl-tRNA from the ribosome and subsequent termination of protein synthesis.[2]

At a cellular level, the inhibition of protein synthesis by macrolides can trigger various stress response pathways. One of the key pathways affected is the Integrated Stress Response (ISR), which is initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4][5] This phosphorylation leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs. Additionally, macrolide antibiotics can influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[5]

Quantitative Data

The inhibitory activity of this compound can be quantified to determine its potency in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the effectiveness of a compound in inhibiting a specific biological process by 50%.[6]

Table 1: In Vitro Protein Synthesis Inhibition by this compound

| Assay System | Reporter Protein | This compound IC50 (µM) | Reference |

| Rabbit Reticulocyte Lysate | Luciferase | Data not available | |

| Wheat Germ Extract | GFP | Data not available | |

| E. coli S30 Extract | β-galactosidase | Data not available |

Note: The IC50 values for this compound in these in vitro translation systems should be determined empirically by the researcher. The table serves as a template for recording experimental findings.

Table 2: Cellular Viability Inhibition by this compound

| Cell Line | Assay Type | This compound IC50 (µM) | Reference |

| HeLa | MTT Assay | Data not available | |

| HEK293 | MTT Assay | Data not available | |

| A549 | MTT Assay | Data not available |

Note: The IC50 values for this compound on the viability of these eukaryotic cell lines should be determined empirically. The table provides a framework for documenting results.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Refer to the manufacturer's instructions for the molecular weight of the specific this compound preparation.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 800 g/mol , dissolve 8 mg in 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6]

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

In Vitro Translation Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on protein synthesis using a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract system).[7][8]

Materials:

-

In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System)

-

Reporter mRNA (e.g., Luciferase or GFP mRNA)

-

This compound stock solution (10 mM)

-

Nuclease-free water

-

Detection reagents for the reporter protein (e.g., Luciferase assay substrate)

-

Luminometer or fluorometer

Protocol:

-

Thaw all components of the in vitro translation kit on ice.

-

Prepare a master mix containing the reaction buffer, amino acid mixture, and RNase inhibitor as per the kit's instructions.

-

Prepare serial dilutions of this compound in nuclease-free water.

-

In separate reaction tubes, combine the master mix, reporter mRNA, and the diluted this compound solutions. Include a no-leucomycin control and a no-mRNA control.

-

Initiate the translation reaction by adding the lysate to each tube and gently mixing.

-

Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (typically 30-37°C for 60-90 minutes).

-

Stop the reaction by placing the tubes on ice.

-

Measure the amount of synthesized reporter protein according to the detection method (e.g., add luciferase substrate and measure luminescence).

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-leucomycin control and determine the IC50 value.

Western Blot Analysis of Protein Synthesis Inhibition

Western blotting can be used to visualize the overall reduction in protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog that terminates translation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

Puromycin (10 mg/mL stock in water)

-

RIPA lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-puromycin antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a desired period (e.g., 2-4 hours).

-

Thirty minutes before harvesting, add puromycin to the medium at a final concentration of 1-10 µg/mL.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

A decrease in the overall puromycin signal in this compound-treated samples indicates inhibition of protein synthesis.

Visualizations

Caption: Mechanism of this compound Action on the Ribosome.

Caption: General Experimental Workflow for Studying this compound.

Caption: Signaling Pathways Affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cell-stress.com [cell-stress.com]

- 5. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

Application of Leucomycin in Veterinary Medicine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin is a macrolide antibiotic complex produced by Streptomyces kitasatoensis. It exhibits a broad spectrum of activity against Gram-positive bacteria, some Gram-negative cocci, and is particularly effective against Mycoplasma species, making it a valuable therapeutic agent in veterinary medicine.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research and drug development context.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site.[3] This action ultimately halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal.[3]

Caption: Mechanism of action of this compound on the bacterial ribosome.

Antimicrobial Spectrum and Efficacy

This compound is primarily effective against Gram-positive bacteria and Mycoplasma species. It is commonly used in poultry and swine to treat respiratory and enteric infections.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (or the closely related lincosamide, lincomycin) against various veterinary pathogens. MIC values are crucial for determining the potential efficacy of an antibiotic against a specific microorganism.

| Pathogen | Animal Host | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mycoplasma gallisepticum | Poultry | 16 | >32 | <0.001- >64 | [2][4] |

| Mycoplasma synoviae | Poultry | ≤ 0.5 | 2 | 0.062-1 | [5] |

| Lawsonia intracellularis | Swine | - | - | 32 | [6] |

| Staphylococcus spp. | Multiple | - | - | - | [7] |

| Streptococcus suis | Swine | - | - | - | [8] |

Note: MIC values can vary significantly between different strains and testing methodologies. The data presented is a compilation from various sources and should be used as a general guide. It is always recommended to perform susceptibility testing on specific clinical isolates.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for designing effective dosage regimens. The following tables summarize key pharmacokinetic parameters in target animal species.

Pharmacokinetics of this compound in Poultry (Broiler Chickens)

| Parameter | Value (Mean ± SD) | Units | Route of Administration | Reference(s) |

| Maximum Plasma Concentration (Cmax) | 5.892 ± 0.060 | µg/mL | Oral | [9][10] |

| Time to Maximum Concentration (Tmax) | 1.241 ± 0.015 | hours | Oral | [9][10] |

| Bioavailability (F) | 71.32 ± 2.62 | % | Oral | [10] |

| Elimination Half-life (t½β) | 7.041 ± 0.402 | hours | Oral | [9] |

| Volume of Distribution (Vd) | 1.76 ± 0.014 | L/kg | Intravenous | [10] |

Pharmacokinetics of this compound in Swine

| Parameter | Value (Mean ± SD) | Units | Route of Administration | Condition | Reference(s) |

| Maximum Plasma Concentration (Cmax) | 8 | µg/mL | Oral | Fasted | [8] |